3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
The compound "3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine" is a derivative of the 1H-pyrazole class, which is known for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The tert-butyl group attached to the pyrazole ring is a common structural motif that can influence the physical and chemical properties of the molecule [
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine serves as a precursor in the synthesis of various heterocyclic compounds. It is valuable for generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting its versatility in organic synthesis (Gomaa & Ali, 2020).
Catalytic C-N Bond Forming Reactions
The compound is also involved in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. It works with aromatic, heterocyclic, and aliphatic amines, demonstrating potential for commercial exploitation in organic synthesis (Kantam et al., 2013).
Synthesis of N-Heterocycles via Sulfinimines
In the context of chiral sulfinamides, 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is part of methodologies that offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. This area is crucial for producing compounds with potential therapeutic applications (Philip et al., 2020).
Development of Anticancer Agents
Moreover, pyrazoline derivatives, closely related to 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine, have shown significant biological effects, including anticancer activity. Research in this domain continues to grow, emphasizing the compound's importance in medicinal chemistry (Ray et al., 2022).
Purification of Fuel Oxygenated Additive
The application of polymer membranes for the purification of fuel additives, specifically the separation of methanol/methyl tert-butyl ether (MTBE) via pervaporation, indicates the broader industrial relevance of related compounds. This process benefits fuel performance and emission reduction, showing the compound's indirect impact on environmental technologies (Pulyalina et al., 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. Proper handling and disposal procedures are also discussed.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
properties
IUPAC Name |
5-tert-butyl-2-(4-methoxyphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-5-7-11(18-4)8-6-10/h5-9H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGLKKPGWGZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456682 | |
Record name | 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
CAS RN |
227623-26-9 | |
Record name | 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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